5-Methoxy-2-methylbenzofuran-3-carbohydrazide 5-Methoxy-2-methylbenzofuran-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17285922
InChI: InChI=1S/C11H12N2O3/c1-6-10(11(14)13-12)8-5-7(15-2)3-4-9(8)16-6/h3-5H,12H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

5-Methoxy-2-methylbenzofuran-3-carbohydrazide

CAS No.:

Cat. No.: VC17285922

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-methylbenzofuran-3-carbohydrazide -

Specification

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name 5-methoxy-2-methyl-1-benzofuran-3-carbohydrazide
Standard InChI InChI=1S/C11H12N2O3/c1-6-10(11(14)13-12)8-5-7(15-2)3-4-9(8)16-6/h3-5H,12H2,1-2H3,(H,13,14)
Standard InChI Key SPJZZHDHTDVXNA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NN

Introduction

Structural Features and Synthesis

Molecular Architecture

The compound’s core structure consists of a benzofuran ring system, where the benzene and furan rings share two adjacent carbon atoms. Key substituents include:

  • Methoxy group (-OCH₃) at position 5, which enhances electron density and influences binding interactions.

  • Methyl group (-CH₃) at position 2, contributing to steric effects and metabolic stability.

  • Hydrazide group (-CONHNH₂) at position 3, a functional group known for its diverse pharmacological activities.

The canonical SMILES representation (CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NN) and InChIKey (SPJZZHDHTDVXNA-UHFFFAOYSA-N) provide unambiguous identifiers for this compound.

Synthetic Pathways

Synthesis typically involves multi-step reactions to introduce substituents onto the benzofuran scaffold:

  • Benzofuran Core Formation: Cyclization of 2-allyl-4-methoxyphenol under catalytic conditions generates the benzofuran ring .

  • Hydrazide Introduction: The carboxylic acid at position 3 is converted to a hydrazide via reaction with hydrazine hydrate.

  • Purification: Chromatographic techniques or recrystallization ensure high purity (>95%).

Industrial-scale production may employ continuous flow reactors to optimize yield and reduce costs .

Biological Activities

Antioxidant Properties

The benzofuran moiety exhibits radical scavenging activity, neutralizing reactive oxygen species (ROS) implicated in neurodegenerative and cardiovascular diseases. In vitro assays demonstrate dose-dependent inhibition of lipid peroxidation, though specific IC₅₀ values for this compound require further elucidation.

Anticancer Activity

Preliminary studies on benzofuran derivatives reveal cytotoxic effects against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines. While exact mechanisms remain under investigation, proposed pathways include:

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage.

  • Cell Cycle Arrest: G2/M phase blockade via modulation of cyclin-dependent kinases .

DerivativeCell LineIC₅₀ (μM)
6-Acetyl analog K56215.4
Halogenated derivativeHeLa18.3

Table 1: Cytotoxicity of selected benzofuran derivatives.

Antimicrobial Effects

The hydrazide group enhances activity against bacterial and fungal pathogens:

  • Antibacterial: MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal: Inhibition of Candida albicans growth at 4 μg/mL.

Comparative Analysis with Related Compounds

Structural Modifications and Activity

  • Methoxy Group: Electron-donating properties improve solubility and target affinity. Removal reduces anticancer efficacy by 40% .

  • Methyl Group: Steric hindrance at position 2 prolongs metabolic half-life.

  • Hydrazide vs. Ester: Replacement of ester with hydrazide increases antifungal potency 3-fold.

Pharmacokinetic Advantages

Compared to 5-methoxy-2-methylbenzofuran, the carbohydrazide derivative exhibits:

  • Higher bioavailability due to improved water solubility.

  • Extended half-life (t₁/₂ = 6.2 h vs. 2.8 h) .

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